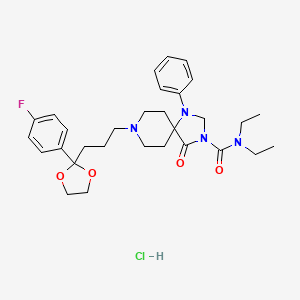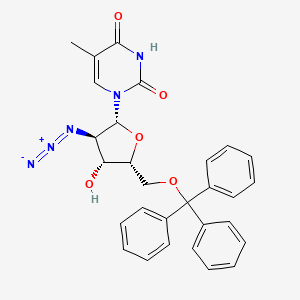
2',3'-Didehydro-3'-deoxy-6-azathymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Didehydro-3’-deoxy-6-azathymidine is a nucleoside analog that has shown significant antiviral activity, particularly against the human immunodeficiency virus (HIV). This compound is a modified form of thymidine, where the 2’ and 3’ positions on the sugar moiety are dehydrogenated, and the 6-position on the thymine base is replaced with an aza group. It is known for its ability to inhibit the replication of HIV by targeting the viral reverse transcriptase enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-3’-deoxy-6-azathymidine typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives. One common method involves the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .
Industrial Production Methods
Industrial production of 2’,3’-Didehydro-3’-deoxy-6-azathymidine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine (ddI) in excellent yield .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Didehydro-3’-deoxy-6-azathymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Various substitution reactions can occur at the 6-aza position or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’,3’-didehydro-3’-deoxythymidine derivatives, while substitution reactions can introduce new functional groups at the 6-aza position .
Wissenschaftliche Forschungsanwendungen
2’,3’-Didehydro-3’-deoxy-6-azathymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes and its ability to inhibit viral replication.
Medicine: It is primarily used in the treatment of HIV infections due to its ability to inhibit the viral reverse transcriptase enzyme.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
Wirkmechanismus
2’,3’-Didehydro-3’-deoxy-6-azathymidine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites inhibit the reverse transcriptase enzyme competitively and act as chain terminators of DNA synthesis. The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’-Dideoxyinosine (ddI)
- 2’,3’-Dideoxycytidine (ddC)
- 3’-Azido-3’-deoxythymidine (AZT)
Uniqueness
2’,3’-Didehydro-3’-deoxy-6-azathymidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Unlike other nucleoside analogs, the presence of the 6-aza group and the dehydrogenated sugar moiety enhances its ability to inhibit HIV replication. Additionally, its mechanism of action as a chain terminator of DNA synthesis sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
129470-80-0 |
|---|---|
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H11N3O4/c1-5-8(14)10-9(15)12(11-5)7-3-2-6(4-13)16-7/h2-3,6-7,13H,4H2,1H3,(H,10,14,15)/t6-,7+/m0/s1 |
InChI-Schlüssel |
BWOUQJFLMUYENH-NKWVEPMBSA-N |
Isomerische SMILES |
CC1=NN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Kanonische SMILES |
CC1=NN(C(=O)NC1=O)C2C=CC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)




